6-iodo-5-methyl-1H-indole
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Overview
Description
6-Iodo-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-5-methyl-1H-indole typically involves the iodination of 5-methyl-1H-indole. One common method is the direct iodination using iodine and a suitable oxidizing agent. For example, the reaction of 5-methyl-1H-indole with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-5-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Iodo-5-methyl-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-iodo-5-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The iodine atom and methyl group can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
5-Methyl-1H-indole: Lacks the iodine atom, which can affect its chemical reactivity and biological activity.
6-Bromo-5-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Iodo-1H-indole: Lacks the methyl group, which can influence its chemical and biological behavior.
Properties
IUPAC Name |
6-iodo-5-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZYBIUNRWFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1I)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443812 |
Source
|
Record name | 6-iodo-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026581-42-9 |
Source
|
Record name | 6-iodo-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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